The synthesis of CMX 001 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized through the conjugation of cidofovir with a long-chain lipid moiety. This process enhances the cellular uptake of the drug compared to cidofovir alone, which has poor bioavailability due to its polar nature.
The molecular structure of CMX 001 can be described as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₅N₂O₄P |
Molecular Weight | 365.47 g/mol |
Lipophilicity | Increased due to lipid chain |
CMX 001 undergoes hydrolysis within cells to release cidofovir, which is then phosphorylated to its active form, cidofovir-diphosphate. This active form inhibits viral DNA polymerase, thus blocking viral replication.
These reactions are crucial for the antiviral activity of CMX 001 against various viral pathogens .
The mechanism of action of CMX 001 involves several critical steps:
This mechanism effectively inhibits the replication of viruses such as cytomegalovirus and adenovirus .
CMX 001 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Solubility | Improved over cidofovir |
Stability | Stable at physiological pH |
Bioavailability | High due to lipid conjugation |
CMX 001 has several important applications in clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: